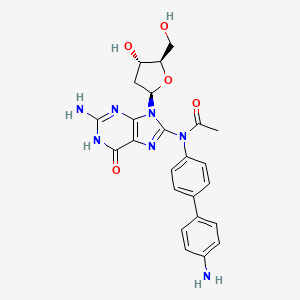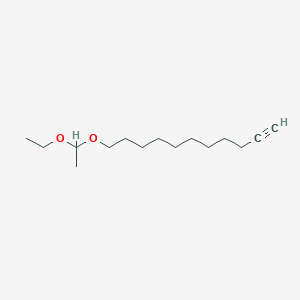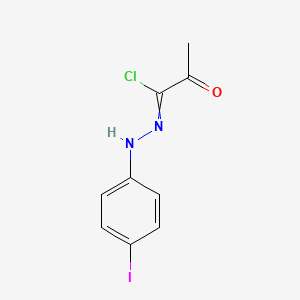
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides This compound is characterized by the presence of an iodophenyl group attached to a hydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-iodoaniline with ethyl oxalyl chloride to form the corresponding hydrazone intermediate. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydrazonoyl moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The iodophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in the presence of solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include substituted hydrazonoyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic attack. These interactions can modulate the activity of biological targets and pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl bromide
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl fluoride
- N-(4-Iodophenyl)-2-oxopropanehydrazonoyl iodide
Uniqueness
N-(4-Iodophenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the iodophenyl group and the hydrazonoyl chloride moiety. This combination allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
83323-15-3 |
|---|---|
Molecular Formula |
C9H8ClIN2O |
Molecular Weight |
322.53 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClIN2O/c1-6(14)9(10)13-12-8-4-2-7(11)3-5-8/h2-5,12H,1H3 |
InChI Key |
XIXYGBBMNJVAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
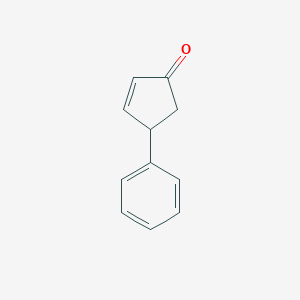
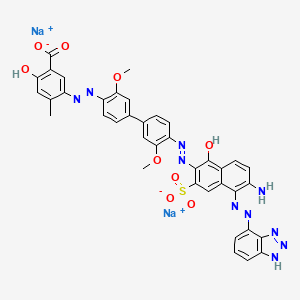
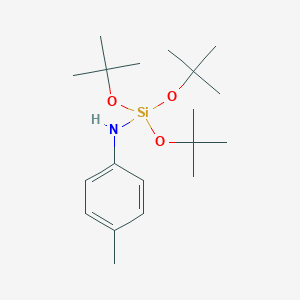
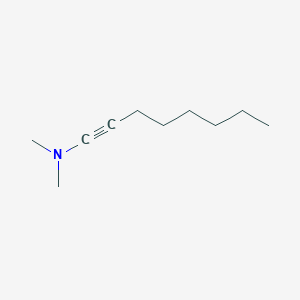

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
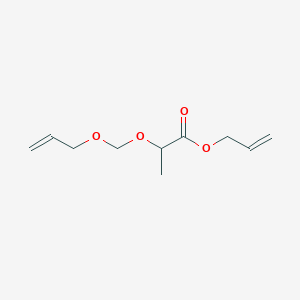
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

